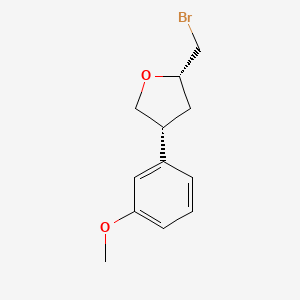
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,4R)-4-(3-methoxyphenyl)oxolane-2-carboxylic acid.
Bromination: The carboxylic acid group is converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent.
Cyclization: The intermediate is then cyclized to form the oxolane ring under controlled conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Phenol derivatives.
Reduction: Diols or other reduced products.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is used as a building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxyphenyl group can participate in various electronic interactions. In biological systems, the compound’s chirality can influence its interaction with enzymes and receptors, affecting its biological activity.
類似化合物との比較
(2S,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-methoxyphenyl)oxolane: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness:
Reactivity: The bromomethyl group in (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is more reactive in nucleophilic substitution reactions compared to the chloromethyl group.
Biological Activity: The position of the methoxy group on the phenyl ring can significantly influence the compound’s interaction with biological targets, making this compound unique in its biological applications.
特性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
(2S,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12-/m0/s1 |
InChIキー |
VTXPEEMHETYTII-JQWIXIFHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@H](OC2)CBr |
正規SMILES |
COC1=CC=CC(=C1)C2CC(OC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
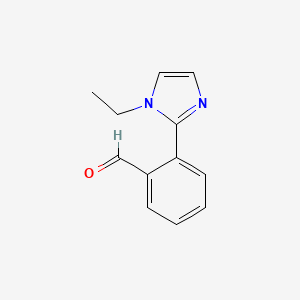
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
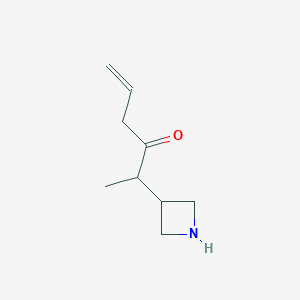
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
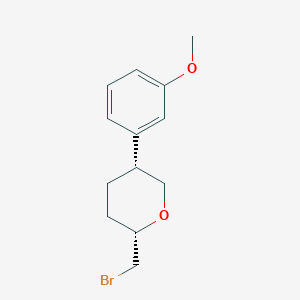
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

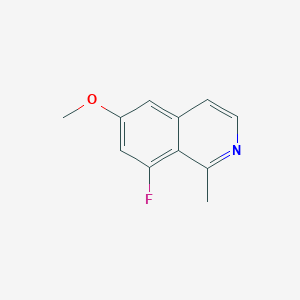
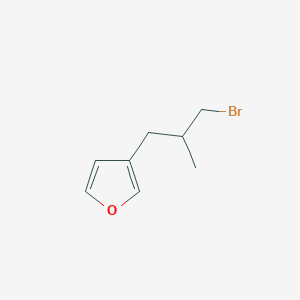
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
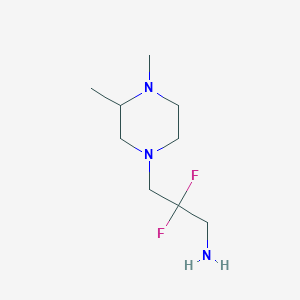
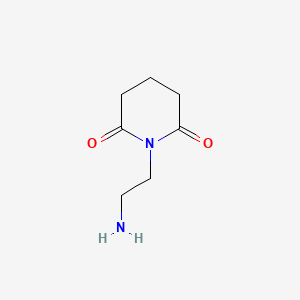
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
